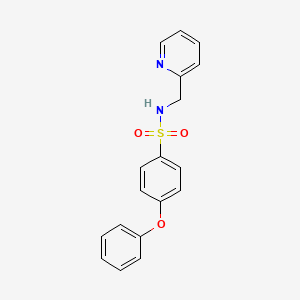

4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-24(22,20-14-15-6-4-5-13-19-15)18-11-9-17(10-12-18)23-16-7-2-1-3-8-16/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPVVPZCTWNUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the formal condensation of the carboxy group of 4-phenoxybenzoic acid with the amino group of (pyridin-2-yl)methylamine . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.

科学的研究の応用

4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitogen-activated protein kinase 14, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

類似化合物との比較

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) and amino (NH₂) groups enhance solubility but may reduce membrane penetration compared to phenoxy (electron-neutral) and nitro (electron-withdrawing) groups .

- Antimicrobial Activity: The nitro-substituted analog () demonstrated potent anti-leishmanial activity, likely due to nitro reductase activation, a mechanism absent in the phenoxy derivative .

- Anticancer Potential: Compounds with chloro-benzoyl substituents (e.g., compound 18 in ) showed IC₅₀ = 90 µg/mL against MCF-7 cells, suggesting bulky aromatic groups enhance cytotoxicity .

Computational and Docking Studies

- Gold Scores (GS): Compounds with pyridinylmethyl groups (e.g., INT131 in ) achieved GS = 90.65 for PPARγ binding, comparable to derivatives with quinolinyloxy substituents (GS = 87.26) .

- Hydrogen Bonding: The pyridin-2-ylmethyl group in 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide may form hydrogen bonds with kinase active sites, similar to docked analogs in .

生物活性

4-Phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide features a phenoxy group attached to a benzenesulfonamide moiety, with a pyridine ring contributing to its pharmacological profile. The compound's molecular formula is CHNOS, and its CAS number is 667913-44-2.

Target Interaction

The primary target for 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is Mitogen-Activated Protein Kinase 14 (MAPK14) , also known as p38 MAPK. This kinase plays a crucial role in cellular responses to stress and inflammation. The compound's interaction with MAPK14 suggests that it may modulate various signaling pathways involved in cellular proliferation and apoptosis .

Biochemical Pathways

By inhibiting MAPK14, the compound may influence several downstream effects, including:

- Regulation of inflammatory responses.

- Impact on cell cycle progression.

- Modulation of apoptosis pathways.

Biological Activity

Research indicates that derivatives of benzenesulfonamides, including 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, exhibit significant biological activities, particularly in inhibiting certain receptors related to cancer and other diseases.

Antiproliferative Effects

Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor (PR) antagonists, which are promising candidates for treating conditions like breast cancer and endometriosis .

Case Studies and Research Findings

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

Sulfonamide Coupling : Reacting 4-phenoxybenzenesulfonyl chloride with 2-(aminomethyl)pyridine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 2–4 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (petroleum ether/ethyl acetate) yields high-purity product .

- Critical Parameters : Moisture-sensitive intermediates require inert atmosphere handling. Catalyst-free conditions minimize side reactions.

Q. How can structural characterization (e.g., crystallography, NMR) resolve ambiguities in the compound’s conformation?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., Oxford Diffraction Xcalibur system) confirms bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking between pyridine and phenyl groups). Hydrogen-bonding networks can be mapped using SHELXL .

- NMR Analysis : H and C NMR (DMSO-d6, 400 MHz) identifies substituent effects:

- Pyridinyl protons resonate at δ 8.3–8.5 ppm (deshielded due to sulfonamide electron withdrawal) .

- Phenoxy protons show splitting patterns consistent with para-substitution .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .

- Anticancer Screening : MTT assay (72-hour exposure) on cancer cell lines (e.g., MCF-7, HepG2). IC50 values correlated with apoptosis markers (caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer :

- Modification Sites :

- Computational Modeling : Docking (AutoDock Vina) into COX-2 or EGFR kinase domains identifies key interactions (e.g., sulfonamide oxygen with Arg120) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Normalize cell lines (e.g., ATCC authentication), solvent controls (DMSO ≤0.1%), and replicate counts (n ≥ 3).

- Off-Target Profiling : Kinase inhibition panels (Eurofins) and hERG channel binding assays rule out nonspecific effects .

- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify concentration-dependent trends .

Q. How do advanced spectroscopic techniques (e.g., 2D NMR, HRMS) validate synthetic intermediates?

- Methodological Answer :

- HRMS-ESI : Exact mass ([M+H]+) confirms molecular formula (e.g., C19H17N3O3S: calculated 366.0912, observed 366.0915) .

- 2D NMR (HSQC, HMBC) : Correlates pyridinyl CH groups with sulfonamide sulfur and phenoxy carbons, ruling out regioisomers .

Q. What computational approaches predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : SwissADME calculates LogP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability.

- CYP450 Inhibition : Schrödinger’s QikProp models predict CYP3A4 inhibition (Ki < 10 µM), necessitating in vitro microsomal assays .

Q. How can crystallographic data inform polymorph screening and stability studies?

- Methodological Answer :

- Polymorph Prediction : Mercury (CCDC) analyzes packing motifs (e.g., herringbone vs. layered). Thermal stability (DSC/TGA) correlates with hydrogen-bond density .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) at 25°C/60% RH identifies hydrate formation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。